Verdinexor

概要

説明

ベルディネキソールは、核輸出の選択的阻害剤として機能する、経口で生物学的に利用可能な新規化合物ですこの化合物は、がんやウイルス感染症などの様々な疾患の治療において大きな可能性を示しています .

準備方法

合成経路と反応条件: ベルディネキソールの合成には、主要な中間体の調製から始まる複数の工程が含まれています反応条件には、多くの場合、強塩基とジメチルホルムアミドなどの溶媒を用いて、目的の生成物の形成を促進することが含まれます .

工業生産方法: ベルディネキソールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、多くの場合、精製のために高速液体クロマトグラフィーを用います。 生産はまた、化合物の安全性と有効性を確保するために、厳しい規制基準に従います .

化学反応の分析

反応の種類: ベルディネキソールは、以下を含む様々な化学反応を起こします。

酸化: この反応は、ベルディネキソール分子の官能基を修飾し、その活性を変化させる可能性があります。

還元: 還元反応は、分子内の特定の原子の酸化状態を修飾するために使用できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

主要な生成物: これらの反応から形成される主要な生成物は、関与する特定の官能基によって異なります。 例えば、酸化はケトンやカルボン酸の形成につながる可能性があり、還元はアルコールやアミンを生み出す可能性があります .

4. 科学研究への応用

ベルディネキソールは、幅広い科学研究への応用があります。

化学: 核輸出機構と細胞プロセスにおけるエクスポーチン1の役割を研究するためのツールとして使用されています。

生物学: 特に癌細胞における細胞増殖とアポトーシスへの影響について調査されています。

医学: リンパ腫や食道癌など様々な癌の治療、ならびに呼吸器合胞体ウイルスやインフルエンザなどのウイルス感染症の治療薬として有望視されています

科学的研究の応用

Antiviral Applications

Mechanism of Action

Verdinexor functions by inhibiting the nuclear export protein Exportin-1 (XPO1), which is crucial for the replication of several viruses. By blocking this pathway, this compound prevents the transport of viral components necessary for virion assembly from the nucleus to the cytoplasm, thereby inhibiting viral replication.

Efficacy Against Influenza

Research has demonstrated that this compound exhibits significant antiviral activity against various strains of influenza A and B viruses. In preclinical studies, it has been shown to reduce viral replication in mouse models, limit pulmonary virus burden, and decrease inflammatory cytokine expression in response to viral infection . Specifically, in studies involving pandemic H1N1 and highly pathogenic avian influenza strains, this compound effectively limited lung pathology and mortality .

Potential for Other Viral Infections

Beyond influenza, this compound is being investigated for its efficacy against other viral infections such as HIV. Preclinical data suggests that it may inhibit HIV replication by targeting XPO1-dependent pathways .

Veterinary Oncology

Treatment of Canine Lymphoma

this compound has received conditional approval from the U.S. Food and Drug Administration (FDA) for the treatment of canine lymphoma, particularly non-Hodgkin lymphoma in dogs. This aggressive cancer type often leads to rapid deterioration without treatment. Clinical trials have shown that approximately 75% of dogs treated with this compound achieved either a complete or partial response .

Clinical Study Insights

A study involving dogs with cutaneous epitheliotropic T-cell lymphoma (CETL) reported an overall objective response rate of 37%, with a mean time to disease progression of approximately 56 days . Common adverse effects included weight loss and lethargy, but overall tolerability was deemed acceptable .

Combination Therapies

Synergistic Effects with Chemotherapy

Current research is exploring the combination of this compound with traditional chemotherapeutic agents such as doxorubicin. Preliminary studies indicate that this combination may enhance treatment efficacy while maintaining tolerability in canine patients . This approach could potentially lead to improved outcomes for various cancer types in veterinary medicine.

Summary Table of Applications

作用機序

ベルディネキソールは、エクスポーチン1の核輸出機能を阻害することによって効果を発揮します。この阻害により、腫瘍抑制タンパク質やその他の調節タンパク質が核内に蓄積し、アポトーシスを誘導し、細胞増殖を阻害します。 この化合物はまた、ウイルスタンパク質の核輸出を阻害し、ウイルス複製を阻害します .

類似化合物:

セリンキソール: 核輸出のもう1つの選択的阻害剤であり、主に多発性骨髄腫とびまん性大細胞型B細胞リンパ腫の治療に使用されます。

エルタネキソール: ベルディネキソールと同様に、癌療法に適用される、経口で生物学的に利用可能なエクスポーチン1阻害剤です.

独自性: セリンキソールは主にヒトの薬として使用されていますが、ベルディネキソールは犬のがんの治療に有効性が示されており、ヒトと獣医学の両方で用途の広い化合物となっています .

類似化合物との比較

Selinexor: Another selective inhibitor of nuclear export, used primarily for treating multiple myeloma and diffuse large B-cell lymphoma.

Uniqueness: Unlike Selinexor, which is primarily used in human medicine, this compound has shown efficacy in treating canine cancers, making it a versatile compound in both human and veterinary medicine .

生物活性

Verdinexor, also known as KPT-335, is a novel orally bioavailable drug categorized as a selective inhibitor of nuclear export (SINE). It primarily targets Exportin 1 (XPO1/CRM1), a protein that mediates the nuclear export of various proteins, including tumor suppressors and viral components. This mechanism positions this compound as a promising therapeutic agent in oncology and virology.

This compound functions by inhibiting the CRM1-mediated nuclear export pathway, which is crucial for the transport of proteins such as p53 and other tumor suppressors out of the nucleus. By preventing this export, this compound enhances the accumulation of these proteins in the nucleus, thereby promoting their tumor-suppressive functions. This action is particularly relevant in cancers where CRM1 is overexpressed, contributing to tumor progression and resistance to therapy.

Key Biological Activities:

- Anticancer Activity : this compound has shown significant anticancer effects in various preclinical models, including canine osteosarcoma and feline lymphoma .

- Antiviral Effects : The compound has demonstrated efficacy against viral infections, notably influenza A, by reducing viral replication both in vitro and in vivo .

Anticancer Studies

- Canine Osteosarcoma : A study highlighted that this compound exhibits potent biological activity against canine osteosarcoma cell lines. It received conditional FDA approval for treating lymphoma in dogs due to its effectiveness in reducing tumor size and improving survival rates .

- Feline Lymphoma : Preliminary pharmacokinetic studies indicate that this compound may also be effective in treating feline tumors, with ongoing research aimed at establishing its safety and efficacy in cats .

- Esophageal Cancer : In vitro studies have shown that this compound inhibits the proliferation and migration of esophageal cancer cells through the XPO1-c-Myc-FOSL1 axis, indicating its potential as a therapeutic agent for this malignancy .

Antiviral Studies

Research has indicated that this compound can significantly reduce lung virus titers in models infected with influenza A. Its ability to inhibit viral replication suggests it could be a valuable treatment option for viral infections that exploit the CRM1 pathway for replication .

Clinical Trials

A Phase I clinical trial conducted on dogs with non-Hodgkin lymphoma demonstrated that this compound was well-tolerated and showed promising biological activity. The study focused on determining the maximum tolerated dose (MTD) and assessing the drug's safety profile .

Pharmacokinetics

In a recent study involving cats, a UPLC-MS/MS method was developed to quantify KPT-335 concentrations in plasma. Key pharmacokinetic parameters were established:

- T_max : 1.46 ± 0.51 hours

- C_max : 239.54 ± 190.60 ng/mL

- Half-life (T_1/2) : 5.16 ± 2.30 hours

- Area Under Curve (AUC) : 1439.85 ± 964.64 ng·mL⁻¹·h (0-t) and 1589.82 ± 1003.75 ng·mL⁻¹·h (0-∞) .

Comparative Efficacy Table

特性

IUPAC Name |

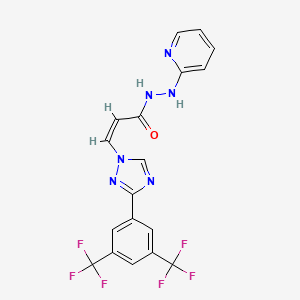

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAKEJZFFCECPN-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022535 | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392136-43-4 | |

| Record name | Verdinexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERDINEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。